molecular formula C6H18N2O4 B000580 Meldonium dihydrate CAS No. 86426-17-7

Meldonium dihydrate

Cat. No. B000580
CAS RN: 86426-17-7
M. Wt: 182.22 g/mol
InChI Key: JFWLFLLRLZSBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meldonium dihydrate, chemically known as (3-(2,2,2-trimethylhydrazine) propionate) (CAS 76144-81-5), is a compound with a structure similar to an amino acid. It is the active molecule in Mildronate® and is used in Eastern Europe for treating cerebral and myocardial ischemia. Since January 2016, meldonium has been listed on the World Doping Association's banned substances list due to its ergogenic effects in animals and humans. The compound's primary mechanism involves a decrease in L-carnitine levels and an increase in peroxisome activity in the cytosol. Despite its medical use, there have been no reported cases of acute or chronic intoxication by meldonium in humans (Berlato & Bairros, 2020).

Scientific Research Applications

  • Cardiovascular and Metabolic Diseases : Meldonium is widely used in treating cardiovascular, neurological, and metabolic diseases. Its cardioprotective properties include treatment for heart failure, myocardial infarction, arrhythmia, atherosclerosis, and diabetes. These benefits are primarily due to its ability to regulate energy metabolism through the lowering of l-carnitine levels (Dambrova et al., 2016).

  • Ischemia/Reperfusion Injury : Studies have shown that Meldonium effectively reduces acute ischemia/reperfusion liver injury in rats. This suggests its potential in improving antioxidative defense, which could benefit various surgical procedures (Đurašević et al., 2021). Additionally, Meldonium pre-treatment has been found to protect against acute renal ischemia/reperfusion-induced oxidative stress and apoptosis/necrosis in rats (Đurašević et al., 2019).

  • Atherosclerosis and Cardiovascular Risk : Meldonium decreases diet-induced plasma levels of trimethylamine N-oxide (TMAO), a metabolite associated with atherosclerosis and increased cardiovascular risk. This suggests its potential as a treatment option for patients with atherosclerotic conditions (Dambrova et al., 2013).

  • Athletic Performance Enhancement : There's speculation about Meldonium's ability to enhance athletic performance by reducing the amount of fatty acids transported into mitochondria, potentially leading to increased energy output. However, its exact impact on athletes remains a topic of debate (Greenblatt & Greenblatt, 2016).

  • Drug Testing in Sports : Meldonium may be incorporated into erythrocytes, impacting the detection windows in sports drug testing. Understanding its pharmacokinetics is essential in this context, especially for anti-doping agencies (Tretzel et al., 2016).

  • Impact on Sexual Performance and Reproduction : In animal studies, Meldonium treatment for 90 days improved sexual performance and sperm motility in boars, increasing testosterone concentration in blood serum. This suggests potential applications in reproductive health and veterinary medicine (Bruveris et al., 2013).

  • Toxicology and Pharmacology : Meldonium is a pharmaceutical substance with ergogenic effects and has no reports of acute or chronic intoxication in humans. Its toxicological profile is important in understanding its safety and efficacy in various treatments (Berlato & Bairros, 2020).

  • Pharmaceutical Analysis : Various methods have been developed and validated for the determination of Meldonium dihydrate in dosage forms. These methods are crucial for quality control in pharmaceutical analysis (Donchenko et al., 2018).

Mechanism of Action

Target of Action

Mildronate dihydrate, also known as Meldonium dihydrate or Mildronate (dihydrate), primarily targets the biosynthesis and reabsorption of L-carnitine . It acts as an inhibitor of gamma-butyrobetaine (GBB) hydroxylase, a key enzyme in L-carnitine biosynthesis . It also acts as a competitive inhibitor of renal carnitine reabsorption .

Mode of Action

Mildronate’s mode of action involves inhibiting the biosynthesis of L-carnitine by gamma-butyrobetaine (GBB) hydroxylase and decreasing carnitine transport . This results in a shift in cellular energy metabolism from fatty acid oxidation to glucose oxidation, which is more favorable under ischemic conditions .

Biochemical Pathways

Mildronate effectively modulates L-carnitine levels, crucial for cellular energy metabolism and cardiovascular health . By inhibiting carnitine palmitoyltransferase-1, it reduces fatty acid oxidation within mitochondria, thereby enhancing energy metabolism and reducing toxic metabolite accumulation .

Pharmacokinetics

The pharmacokinetics of Mildronate dihydrate is non-linear in humans . After single intravenous administration of 250, 500, and 750 mg mildronate, the elimination half-life (t1/2) were (2.74 ± 0.67), (4.86 ± 0.82) and (5.16 ± 0.77) hours, respectively . The t1/2 for the 250 mg dose varied significantly with other dosages .

Action Environment

The action of Mildronate dihydrate can be influenced by environmental factors such as temperature and humidity. For instance, it has been found that Mildronate dihydrate dehydrates in a single step, directly transforming into the anhydrous form . This dehydration process can be affected by factors such as particle size and sample weight .

Safety and Hazards

Meldonium is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

3-[(trimethylazaniumyl)amino]propanoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2H2O/c1-8(2,3)7-5-4-6(9)10;;/h7H,4-5H2,1-3H3;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWLFLLRLZSBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)NCCC(=O)[O-].O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86426-17-7
Record name Meldonium dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086426177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 86426-17-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELDONIUM DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22DC15W645
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meldonium dihydrate
Reactant of Route 2
Meldonium dihydrate
Reactant of Route 3
Meldonium dihydrate

Q & A

A: Meldonium dihydrate, also known as Mildronate dihydrate, is a structural analogue of gamma-butyrobetaine (GBB), a precursor of carnitine. It acts by inhibiting gamma-butyrobetaine hydroxylase (GBBH), the enzyme responsible for converting GBB to carnitine [, ].

  • Reduced carnitine biosynthesis: This leads to decreased transport of long-chain fatty acids into mitochondria, thereby shifting the myocardial energy metabolism from fatty acid oxidation to more oxygen-efficient glucose oxidation [].
  • Increased myocardial efficiency: This shift in energy metabolism is particularly beneficial under conditions of ischemia, where oxygen supply is limited [].
  • Mild vasodilatory effects: Meldonium has been shown to improve blood flow and oxygen delivery to tissues [, ].
  • Neuroprotective effects: Some studies suggest that Meldonium may protect neuronal cells from damage caused by ischemia and excitotoxicity [].

A: While the provided abstracts do not contain specific spectroscopic data, the molecular formula of this compound is C6H14N2O2 · 2H2O. Its molecular weight is 198.23 g/mol [].

A: Research shows that this compound undergoes a single-step dehydration process, directly transforming into its anhydrous form. This is attributed to the structural similarities between the dihydrate and anhydrous forms [].

ANone: The provided abstracts do not mention any catalytic properties or applications of this compound. Its primary role is as a pharmaceutical compound, and the research focuses on its biological activity and therapeutic potential.

ANone: The provided abstracts do not detail any specific computational chemistry studies or QSAR model development for this compound.

ANone: The provided abstracts focus primarily on the pharmacological effects of this compound itself and do not delve into the SAR or the impact of structural modifications on its activity. Further research is required to establish a comprehensive understanding of its SAR.

A: Research has investigated the dehydration kinetics of this compound under isothermal and nonisothermal conditions []. They found that factors like particle size, sample preparation, storage, sample weight, nitrogen flow rate, relative humidity, and sample history influence the dehydration process [].

ANone: The provided abstracts primarily focus on the pharmacological aspects and analytical methods for this compound and do not provide specific details regarding SHE regulations, risk minimization strategies, or responsible practices associated with its use.

ANone: Several studies mentioned in the abstracts utilized both in vivo and in vitro models:

  • Animal models: A study using a rat model of Parkinson's disease investigated the biochemical and genetic mechanisms of oxidative stress and found that Capicor, a combination of this compound and gamma-butyrobetain dihydrate, had a corrective effect []. Another rat study investigated the mineral composition of mandibular bone tissue in simulated periodontitis and found that this compound, alone or in combination with calcium glycerophosphate, promoted bone density improvement [].
  • Clinical trials: One open multicenter study evaluated the efficacy and safety of Brainmax®, a combination of ethylmethylhydroxypyridine succinate and this compound, in patients with ischemic stroke. The study reported significant improvement in key symptoms and a low incidence of adverse events []. Another study investigated the preventive use of this compound in day-hospital patients with comorbidity and found it safe and effective in preventing cardio- and cerebrovascular complications and alcohol-related conditions [].

ANone: The provided abstracts do not contain information regarding resistance or cross-resistance mechanisms related to this compound.

A: While some studies mention the safety and tolerability of this compound, specific data on toxicity, adverse effects, and long-term safety are not discussed in detail within the provided abstracts [, ].

ANone: The provided abstracts do not mention any specific drug delivery or targeting strategies for this compound.

ANone: The provided abstracts do not discuss any specific biomarkers associated with this compound for predicting efficacy, monitoring treatment response, or identifying adverse effects.

ANone: Several analytical methods have been explored for the determination of this compound:

  • Spectrophotometry: One study developed and validated a spectrophotometric method using alizarin for the determination of Meldonium in capsules [].
  • HPLC: Researchers have developed HPLC methods using salts of chaotropic anions, such as potassium hexafluorophosphate and bis-(trifluoromethane)sulfonimide lithium salt, to determine Meldonium in dosage forms [].
  • Liquid Chromatography: Liquid chromatography was employed to assay Meldonium in a study comparing the dissolution profiles of generic and reference drugs [].

A: One study investigated the bioaugmentation of activated sludge systems to improve the removal efficiency of pharmaceutical wastewater, including this compound []. It highlighted the ecological harm and human health risks posed by pharmaceutical pollutants and explored the potential of specialized microorganisms for bioremediation [].

A: Research indicates that this compound exhibits high solubility, with its highest single dose fully dissolving in less than 250 ml of buffer solutions at varying pH levels []. This high solubility contributes to its classification as a rapidly soluble drug, achieving over 85% dissolution within 15 minutes [].

A: The validation of analytical methods for this compound typically follows the requirements of pharmacopoeias like the State Pharmacopoeia of Ukraine (SPhU) [, ]. This includes assessing parameters like linearity, precision, accuracy, robustness, and the range of application [, , ].

A: While the provided abstracts do not delve into the specifics of quality control and assurance measures for this compound, they highlight the importance of meeting pharmacopoeial standards during the development and validation of analytical methods [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.